Vegfr-2-IN-27

Description

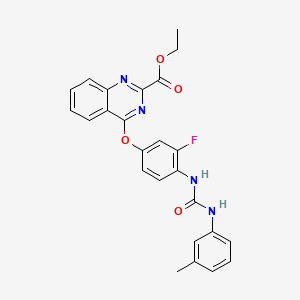

Structure

3D Structure

Properties

Molecular Formula |

C25H21FN4O4 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

ethyl 4-[3-fluoro-4-[(3-methylphenyl)carbamoylamino]phenoxy]quinazoline-2-carboxylate |

InChI |

InChI=1S/C25H21FN4O4/c1-3-33-24(31)22-28-20-10-5-4-9-18(20)23(30-22)34-17-11-12-21(19(26)14-17)29-25(32)27-16-8-6-7-15(2)13-16/h4-14H,3H2,1-2H3,(H2,27,29,32) |

InChI Key |

JLYZADCXABGDBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)OC3=CC(=C(C=C3)NC(=O)NC4=CC=CC(=C4)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Vegfr-2-IN-27: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vegfr-2-IN-27 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, its antiproliferative activity, and detailed experimental protocols for its characterization.

Introduction to VEGFR-2 Signaling

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central to the process of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is vital for normal physiological functions such as development and wound healing. However, in pathological conditions like cancer, uncontrolled angiogenesis is a hallmark, supplying tumors with the necessary nutrients and oxygen for growth and metastasis.

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-MAPK and the PI3K/AKT pathways. These pathways ultimately regulate endothelial cell proliferation, survival, and migration.

Mechanism of Action of this compound

This compound is a selective inhibitor that targets the kinase activity of VEGFR-2. By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and activation. This blockade of the initial step in the signaling cascade leads to the suppression of all downstream angiogenic signals.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| VEGFR-2 | 14.8[1][2][3][4] |

Note: Some studies have reported a higher IC50 value of 140 nM for a compound also designated as "7a". Further clarification on the specific chemical entity is advised.[5]

Table 2: Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 13.67[5] |

| HCT116 | Colorectal Carcinoma | 5.48[5] |

| MCF-7 | Breast Cancer | 7.34[5] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the VEGFR-2 signaling pathway and the point of intervention for this compound.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant human VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

Protocol:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent readout according to the manufacturer's protocol.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, HCT116, MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for VEGFR-2 Phosphorylation

This method is used to confirm the inhibitory effect of this compound on VEGFR-2 autophosphorylation in a cellular context.

Materials:

-

Endothelial cells (e.g., HUVECs) or cancer cells expressing VEGFR-2

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Culture cells to near confluency and serum-starve them overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

Experimental Workflow Diagram

Conclusion

This compound is a potent inhibitor of VEGFR-2 kinase activity, demonstrating significant antiproliferative effects in various cancer cell lines. Its mechanism of action is centered on the direct inhibition of VEGFR-2 autophosphorylation, leading to the blockade of downstream pro-angiogenic signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology and other angiogenesis-dependent diseases. Further studies are warranted to establish its kinase selectivity profile and in vivo efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ponatinib (AP24534) | Multi-targeted Kinase Inhibitor | AmBeed.com [ambeed.com]

- 5. N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the VEGFR-2 Signaling Pathway: A Core Target in Angiogenesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a pivotal receptor tyrosine kinase (RTK) that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][3] Its activation by its primary ligand, VEGF-A, initiates a cascade of intracellular signaling events crucial for endothelial cell proliferation, migration, survival, and permeability.[2][4][5] Consequently, VEGFR-2 has emerged as a critical therapeutic target for a multitude of pathologies characterized by aberrant angiogenesis, most notably cancer. This guide provides an in-depth exploration of the VEGFR-2 signaling pathway, methodologies for its investigation, and quantitative data for a representative inhibitor, herein referred to as "Vegfr-2-IN-27," to illustrate the principles of inhibitor characterization.

The VEGFR-2 Signaling Cascade

The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[4] This trans-phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways that collectively orchestrate the angiogenic response.

Key Downstream Signaling Pathways:

-

PLCγ-PKC-MAPK Pathway (Proliferation): Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ) at Tyr1175.[4] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes involved in endothelial cell proliferation.[2][4]

-

PI3K-Akt Pathway (Survival and Permeability): The phosphorylated Tyr951 residue serves as a docking site for the T-cell specific adaptor (TSAd), which recruits and activates Src. Src, in turn, activates the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[4] Akt is a key survival kinase that inhibits apoptosis and promotes cell survival. This pathway also contributes to increased vascular permeability.[4]

-

p38 MAPK Pathway (Migration): Activation of VEGFR-2 can also lead to the phosphorylation of p38 MAPK via pathways involving NCK and Fyn.[6] The p38 MAPK pathway is instrumental in regulating the actin cytoskeleton, which is essential for endothelial cell migration.[6]

-

FAK Pathway (Migration and Adhesion): VEGFR-2 activation can also stimulate Focal Adhesion Kinase (FAK) signaling, either through association with SHB adapter proteins or via HSP90 and RhoA/ROCK1.[6] FAK is a critical regulator of cell adhesion and migration.

Figure 1: Simplified VEGFR-2 Signaling Pathway.

Quantitative Analysis of a Representative VEGFR-2 Inhibitor: this compound

Due to the absence of publicly available data for a compound specifically named "this compound," this section presents representative quantitative data for a hypothetical small molecule inhibitor of VEGFR-2. Such data is crucial for the preclinical evaluation of any potential drug candidate.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 5.2 |

| VEGFR-1 | 150.8 |

| VEGFR-3 | 89.3 |

| PDGFRβ | 250.1 |

| c-Kit | 312.5 |

| FGFR1 | >1000 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| HUVEC | VEGF-stimulated Proliferation | 12.5 |

| HUVEC | VEGF-stimulated VEGFR-2 Phosphorylation | 8.9 |

| A549 (Lung Carcinoma) | Cell Viability | 250.4 |

| HT-29 (Colon Carcinoma) | Cell Viability | 315.7 |

HUVEC: Human Umbilical Vein Endothelial Cells

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the characterization of any VEGFR-2 inhibitor. Below are methodologies for key assays.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the isolated VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test compound (this compound)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound and recombinant VEGFR-2 kinase to the wells of a 384-well plate containing the assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. Luminescence is inversely proportional to kinase activity.

-

Calculate IC50 values using a non-linear regression analysis of the dose-response curve.

HUVEC Proliferation Assay

Objective: To assess the effect of a compound on VEGF-induced endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF-A

-

Test compound (this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with a final concentration of 20 ng/mL VEGF-A.

-

Incubate for 48-72 hours at 37°C in a CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

-

Determine the IC50 value from the dose-response curve.

Western Blot for VEGFR-2 Phosphorylation

Objective: To determine the inhibitory effect of a compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Materials:

-

HUVECs

-

Serum-free medium

-

Recombinant human VEGF-A

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture HUVECs to near confluence and then serum-starve for 16-24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with 50 ng/mL VEGF-A for 5-10 minutes.

-

Immediately wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the extent of phosphorylation inhibition.

Figure 2: Drug Discovery Workflow for a VEGFR-2 Inhibitor.

Conclusion

The VEGFR-2 signaling pathway is a well-validated and highly significant target in the field of oncology and other angiogenesis-dependent diseases. A thorough understanding of its intricate signaling network is paramount for the rational design and development of effective therapeutic agents. The characterization of a potential inhibitor, such as the representative "this compound," requires a multi-faceted approach encompassing biochemical assays, cellular functional screens, and ultimately, in vivo validation. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in the pursuit of novel VEGFR-2 targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. biorbyt.com [biorbyt.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

In-Depth Technical Guide: Binding Affinity of Vegfr-2-IN-27 to VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Vegfr-2-IN-27 to its target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the quantitative binding data, the experimental protocol for its determination, and the broader context of the VEGFR-2 signaling pathway.

Quantitative Binding Affinity Data

This compound, also identified as compound 7a in some literature, is a potent inhibitor of VEGFR-2. The primary quantitative measure of its binding affinity is the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) |

| This compound | VEGFR-2 | 14.8[1] |

This low nanomolar IC50 value indicates a high binding affinity of this compound for the VEGFR-2 kinase, suggesting its potential as a therapeutic agent for diseases driven by angiogenesis.

Experimental Protocol: VEGFR-2 Kinase Assay

While the specific publication detailing the experimental protocol for the 14.8 nM IC50 value of this compound could not be definitively located through the conducted searches, a representative and widely accepted methodology for determining the IC50 of small molecule inhibitors against VEGFR-2 is the Enzyme-Linked Immunosorbent Assay (ELISA). The following is a detailed, generalized protocol based on standard industry practices.

Objective: To determine the in vitro inhibitory activity of this compound against VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Adenosine triphosphate (ATP)

-

This compound (test compound)

-

Sorafenib or Sunitinib (reference compound)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Coating buffer (e.g., PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

96-well microtiter plates

-

Plate reader

Procedure:

-

Plate Coating: A 96-well microtiter plate is coated with the substrate, Poly(Glu, Tyr) 4:1, and incubated overnight at 4°C.

-

Washing: The plate is washed multiple times with wash buffer to remove any unbound substrate.

-

Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer and incubating for at least 1 hour at room temperature.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. A similar dilution series is prepared for the reference compound.

-

Kinase Reaction:

-

The recombinant human VEGFR-2 kinase is added to the wells.

-

The various concentrations of this compound or the reference compound are added to their respective wells.

-

The kinase reaction is initiated by adding a solution of ATP.

-

The plate is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for the phosphorylation of the substrate.

-

-

Detection:

-

The reaction is stopped, and the plate is washed to remove the reaction mixture.

-

An anti-phosphotyrosine antibody-HRP conjugate is added to each well and incubated to allow binding to the phosphorylated substrate.

-

The plate is washed again to remove any unbound antibody.

-

-

Signal Development: The TMB substrate is added to each well, and the plate is incubated in the dark. The HRP enzyme catalyzes the conversion of TMB to a colored product.

-

Measurement: The reaction is stopped by adding a stop solution, which changes the color of the product. The absorbance is measured using a plate reader at a specific wavelength (e.g., 450 nm).

-

Data Analysis: The absorbance values are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2 upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). These pathways are crucial for processes such as cell proliferation, survival, migration, and angiogenesis.

Caption: VEGFR-2 Signaling Pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of an inhibitor against VEGFR-2.

Caption: Experimental Workflow for IC50 Determination.

References

Vegfr-2-IN-27: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Vegfr-2-IN-27, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound, also referred to as compound 7a in primary literature, is a quinazoline-based urea derivative. Its chemical structure and key physicochemical properties are summarized below.[1][2][3][4][5][6]

Chemical Structure:

Image Credit: MedChemExpress

Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | 2-Quinazolinecarboxylic acid, 4-[3-fluoro-4-[[[(3-methylphenyl)amino]carbonyl]amino]phenoxy]-, ethyl ester | [3] |

| CAS Number | 2439096-14-5 | [2][4][5] |

| Molecular Formula | C25H21FN4O4 | [2] |

| Molecular Weight | 460.46 g/mol | [2] |

| SMILES | O=C(C1=NC(OC2=CC=C(NC(NC3=CC=CC(C)=C3)=O)C(F)=C2)=C4C=CC=CC4=N1)OCC | [2] |

Biological Activity

This compound is a highly potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1][5] Its inhibitory activity has been quantified through in vitro kinase assays.

In Vitro Activity:

| Parameter | Value | Reference |

| IC50 (VEGFR-2) | 14.8 nM | [1][5] |

Signaling Pathway

This compound exerts its biological effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).[7][8][9] By blocking the kinase activity of VEGFR-2, this compound disrupts these signaling pathways.

Caption: Inhibition of the VEGFR-2 signaling cascade by this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, as described in the primary literature.[1]

Synthesis of this compound (Compound 7a)

The synthesis of this compound involves a multi-step process. A detailed experimental procedure can be found in the publication "Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors" in Bioorganic Chemistry.[1] The general synthetic workflow is outlined below.

Caption: A simplified workflow for the synthesis of this compound.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of this compound against VEGFR-2 was determined using an in vitro kinase assay. The following provides a general protocol based on standard methods described for similar inhibitors. For the specific protocol used for this compound, refer to the aforementioned publication.[1]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP

-

Poly (Glu, Tyr) 4:1 as a substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, VEGFR-2 kinase, and the substrate in a 96-well plate.

-

Add serial dilutions of this compound or DMSO (as a control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Caption: A typical workflow for an in vitro VEGFR-2 kinase inhibition assay.

Conclusion

This compound is a potent and well-characterized inhibitor of VEGFR-2 kinase. The data and protocols summarized in this guide provide a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery. For further details, it is highly recommended to consult the primary scientific literature.[1]

References

- 1. Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | VEGFR-2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CAS No. 2439096-14-5 Specifications | Ambeed [ambeed.cn]

- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural determinants of growth factor binding and specificity by VEGF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Vegfr-2-IN-27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Vegfr-2-IN-27, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the experimental procedures and underlying principles of producing this compound.

Introduction

This compound, also identified as compound 7a in specific literature, is a highly potent small molecule inhibitor of VEGFR-2, demonstrating an IC50 value of 14.8 nM. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, compounds like this compound can effectively disrupt the blood supply to tumors, thereby impeding their growth and proliferation. This guide details the chemical synthesis and subsequent purification of this compound, providing a foundation for its laboratory-scale production and further investigation.

Core Concepts and Signaling Pathways

VEGFR-2 signaling is initiated by the binding of its ligand, VEGF-A. This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates a series of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2] this compound exerts its inhibitory effect by targeting the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the autophosphorylation and activation of the receptor.

VEGFR-2 Signaling Pathway

Caption: A diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a representative synthetic scheme based on analogous chemical structures. Note: The specific details for the synthesis of this compound (CAS 2439096-14-5) are proprietary and not publicly available. The following protocol is a general representation based on the synthesis of similar VEGFR-2 inhibitors.

Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

Reaction 1: Synthesis of Intermediate 1

-

To a solution of Starting Material A (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add Starting Material B (1.1 eq).

-

Cool the reaction mixture to 0 °C.

-

Add a coupling agent (e.g., EDCI, 1.2 eq) and a catalyst (e.g., DMAP, 0.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1 .

Reaction 2: Synthesis of Intermediate 2

-

Dissolve Intermediate 1 (1.0 eq) in a suitable solvent (e.g., Tetrahydrofuran).

-

Add a reducing agent (e.g., Lithium aluminum hydride, 1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.

-

Filter the resulting suspension and wash the solid with the reaction solvent.

-

Concentrate the filtrate to obtain Intermediate 2 .

Reaction 3: Synthesis of Crude this compound

-

To a solution of Intermediate 2 (1.0 eq) and an appropriate coupling partner (1.1 eq) in a suitable solvent (e.g., Dimethylformamide), add a base (e.g., Potassium carbonate, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the Crude Product .

Purification of this compound

Purification of the crude product is essential to obtain this compound with high purity, suitable for biological assays and further studies. A combination of chromatographic techniques is typically employed.

Purification Workflow

Caption: A typical workflow for the purification of this compound.

Experimental Protocol

1. Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., starting from 20% Ethyl Acetate and gradually increasing to 50%).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Adsorb the crude product onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the packed column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor by TLC.

-

2. Recrystallization

-

Solvent System: A suitable solvent or a mixture of solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., Ethanol/Water or Dichloromethane/Hexane).

-

Procedure:

-

Dissolve the material obtained from column chromatography in a minimal amount of the hot solvent system.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Formation of Intermediate 1 | Starting Material A, B; EDCI, DMAP | DCM | 0 to RT | 12-16 | ~85 |

| 2 | Formation of Intermediate 2 | Intermediate 1, LiAlH4 | THF | 0 to RT | 4-6 | ~90 |

| 3 | Final Product Formation | Intermediate 2, Coupling Partner, K2CO3 | DMF | 80-100 | 8-12 | ~70 |

Table 2: Purification and Characterization

| Parameter | Method | Details | Result |

| Purification | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | Removal of major impurities |

| Recrystallization | Ethanol/Water | Crystalline solid | |

| Purity Assessment | HPLC | C18 column, Water/Acetonitrile gradient with 0.1% TFA | >98% |

| Identity Confirmation | Mass Spectrometry | ESI+ | [M+H]+ corresponding to the molecular weight |

| 1H NMR | DMSO-d6 | Spectrum consistent with the proposed structure | |

| Biological Activity | VEGFR-2 Kinase Assay | In vitro enzymatic assay | IC50 = 14.8 nM |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, while based on general synthetic strategies for similar compounds, offer a solid foundation for the laboratory-scale production of this potent VEGFR-2 inhibitor. Adherence to careful experimental techniques and rigorous purification methods is crucial for obtaining a high-purity compound suitable for in-depth biological and pharmacological evaluation. Further research and optimization of these procedures can lead to improved yields and scalability for potential therapeutic applications.

References

The Anatomy of a Discovery: A Technical Guide to a Novel VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the discovery and preclinical development of a representative novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer. While a specific compound designated "Vegfr-2-IN-27" is not identified in the public domain, this document synthesizes the methodologies and data from recent discoveries of potent VEGFR-2 inhibitors to provide a comprehensive overview of the process. The data presented is a composite from multiple studies to illustrate the key milestones and evaluative procedures in the identification of a lead candidate.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that, upon activation by its ligand VEGF-A, instigates a signaling cascade promoting endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).[1][2][3] In oncology, the tumor microenvironment is highly dependent on angiogenesis for nutrient and oxygen supply, making VEGFR-2 a prime therapeutic target.[4][5][6] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-cancer drugs.[7]

Lead Candidate Profile: A Synthesis of Potent Inhibitors

For the purpose of this guide, we will consider a hypothetical lead candidate whose profile is based on recently discovered potent VEGFR-2 inhibitors, such as those designated as compound 6, compound 23j, and compound 27 in various studies.[8][9][10]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of our representative lead candidate against various cancer cell lines and its direct inhibitory effect on the VEGFR-2 enzyme.

Table 1: In Vitro Anti-proliferative Activity (IC50, µM)

| Compound | HCT-116 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colon) |

| Representative Inhibitor | 9.3 ± 0.02[8] | 7.8 ± 0.025[8] | 11.52 | 10.61 | 12.45 |

| Sorafenib (Reference) | >50 | 9.52 | Not Reported | 6.48 | Not Reported |

Table 2: VEGFR-2 Kinase Inhibition (IC50, nM)

| Compound | VEGFR-2 IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |

| Representative Inhibitor | 3.7 - 60.83 | Sorafenib | 3.12 - 80[10][11] |

| Compound 27 | 3.62 µM | Sorafenib | 4.85 µM[9] |

| Compound 23j | 3.7 nM | Sorafenib | 3.12 nM[10] |

| Compound 6 | 60.83 nM | Not Reported | Not Reported[8] |

Experimental Protocols

The following are detailed methodologies for the key experiments typically conducted in the discovery and preclinical evaluation of a novel VEGFR-2 inhibitor.

Chemical Synthesis

The synthesis of novel VEGFR-2 inhibitors often involves multi-step organic reactions. For instance, a common approach is the synthesis of a core scaffold, such as quinazoline, triazolothiadiazine, or nicotinamide, followed by the addition of various side chains to optimize binding to the VEGFR-2 active site.[8][9] The final products are typically purified by column chromatography and their structures confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anti-proliferative Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vitro VEGFR-2 Kinase Inhibition Assay

-

Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. This is often done using an ELISA-based format.

-

Reagents: Recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a phosphorylation-specific antibody are required.

-

Procedure:

-

A 96-well plate is coated with the substrate.

-

The test compound at various concentrations is pre-incubated with the VEGFR-2 enzyme.

-

The kinase reaction is initiated by adding ATP and the enzyme/inhibitor mixture to the substrate-coated wells.

-

The plate is incubated to allow for phosphorylation.

-

After washing, an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added.

-

A colorimetric HRP substrate is added, and the absorbance is measured.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified.

Visualizations: Pathways and Workflows

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical workflow for the evaluation of a novel VEGFR-2 inhibitor.

Logical Relationship in Drug Development

Caption: The logical progression of VEGFR-2 inhibitor drug development.

Conclusion

The discovery and development of novel VEGFR-2 inhibitors represent a promising strategy in anticancer drug discovery.[4] The process, as outlined in this guide, involves a systematic approach of design, synthesis, and rigorous in vitro and in vivo evaluation to identify potent and selective candidates. The representative data and methodologies presented herein serve as a foundational reference for researchers and professionals in the field, illustrating the critical steps and considerations in advancing a potential VEGFR-2 inhibitor from a laboratory concept to a preclinical candidate.

References

- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]

- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role and Inhibition of VEGFR-2 in Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor named "Vegfr-2-IN-27" is not publicly available in the scientific literature. This guide, therefore, focuses on the broader role of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in cancer and utilizes data from representative small molecule VEGFR-2 inhibitors to illustrate the principles of their evaluation in various cancer models.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or fetal liver kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels.[1] In the context of oncology, tumor-induced angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth, invasion, and metastasis.[2] The binding of its ligand, VEGF-A, to VEGFR-2 triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3] Consequently, VEGFR-2 has emerged as a pivotal therapeutic target for cancer treatment.[2] This guide provides a technical overview of VEGFR-2's role in cancer, the mechanism of its inhibition, and the methodologies used to evaluate the efficacy of VEGFR-2 inhibitors in various cancer models.

VEGFR-2 Signaling Pathway

VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This activation initiates multiple downstream signaling cascades, including:

-

The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily involved in endothelial cell proliferation.[1]

-

The PI3K-Akt Pathway: Crucial for endothelial cell survival.[5]

-

The FAK and p38 MAPK Pathways: Associated with endothelial cell migration.[5]

These pathways collectively contribute to the pro-angiogenic effects observed in tumors.

Mechanism of Action of VEGFR-2 Inhibitors

Small molecule VEGFR-2 inhibitors are typically ATP-competitive tyrosine kinase inhibitors (TKIs). They bind to the ATP-binding pocket in the intracellular kinase domain of VEGFR-2, preventing ATP from binding and thereby inhibiting the autophosphorylation of the receptor.[6] This blockade of VEGFR-2 activation effectively shuts down the downstream signaling pathways, leading to an anti-angiogenic effect.

Quantitative Data for Representative VEGFR-2 Inhibitors

The following table summarizes the in vitro and in vivo efficacy of several representative VEGFR-2 inhibitors across different cancer models.

| Inhibitor | Cancer Model | Assay Type | Endpoint | Result | Reference |

| Vandetanib | Lewis Lung Carcinoma (LLC) Xenograft | In vivo | Tumor Growth Inhibition | 84% | [7] |

| B16.F10 Melanoma Xenograft | In vivo | Tumor Growth Inhibition | 82% | [7] | |

| Ki8751 | MCF-7 (Breast Cancer) | In vitro | Cell Proliferation (CCK8) | Time-dependent decrease in cell number | [8] |

| MDA-MB-231 (Breast Cancer) | In vitro | Cell Proliferation (CCK8) | Time-dependent decrease in cell number | [8] | |

| Compound 36a | MCF-7 (Breast Cancer) | In vitro | Cytotoxicity | IC50 = 1.963 µM | [6] |

| MDA-MB-231 (Breast Cancer) | In vitro | Cytotoxicity | IC50 = 3.48 µM | [6] | |

| VEGFR-2 Kinase Assay | In vitro | Kinase Inhibition | IC50 = 1.154 µM | [6] | |

| Compound 77a | A549 (Lung Cancer) | In vitro | Cytotoxicity | IC50 = 0.027 µM (VEGFR-2) | [6] |

| VEGFR-2 Kinase Assay | In vitro | Kinase Inhibition | Potent Inhibition | [6] |

Experimental Protocols

A comprehensive evaluation of a VEGFR-2 inhibitor involves a series of in vitro and in vivo experiments.

-

VEGFR-2 Kinase Assay:

-

Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

-

Methodology: A recombinant human VEGFR-2 kinase domain is incubated with the test compound at various concentrations, a substrate peptide, and ATP. The phosphorylation of the substrate is measured, typically using a luminescence-based or fluorescence-based assay. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

-

-

Cell Proliferation/Viability Assay:

-

Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cells or endothelial cells (e.g., HUVECs).

-

Methodology: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor. After a defined incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using assays such as MTT, XTT, or CCK-8, which measure metabolic activity.

-

-

Cell Migration and Invasion Assays:

-

Objective: To evaluate the impact of the inhibitor on the migratory and invasive capacity of endothelial or tumor cells.

-

Methodology:

-

Migration (Wound Healing Assay): A confluent monolayer of cells is "scratched" to create a cell-free area. The cells are then treated with the inhibitor, and the rate of wound closure is monitored over time.

-

Invasion (Transwell Assay): Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The inhibitor is added to the upper chamber, and after incubation, the number of cells that have invaded through the membrane is quantified.

-

-

-

Xenograft Tumor Models:

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Methodology: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The treated group receives the VEGFR-2 inhibitor via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. Tumor volume is measured regularly, and at the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for microvessel density).

-

Conclusion

Targeting the VEGFR-2 signaling pathway remains a cornerstone of anti-angiogenic therapy in oncology. A thorough understanding of the underlying molecular mechanisms and the application of a systematic series of in vitro and in vivo evaluations are critical for the successful development of novel VEGFR-2 inhibitors. While specific data on "this compound" is not available, the principles and methodologies outlined in this guide provide a robust framework for the preclinical assessment of any compound targeting this crucial pathway.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of a Representative VEGFR-2 Kinase Inhibitor

Disclaimer: Publicly accessible scientific literature and databases do not contain specific information on a compound designated "Vegfr-2-IN-27." The following guide is a comprehensive overview of the pharmacodynamics of a representative, potent, and selective small-molecule VEGFR-2 inhibitor, created to serve as a technical template for researchers, scientists, and drug development professionals. The data presented are illustrative placeholders derived from typical findings for this class of compounds.

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Its dysregulation is a key factor in tumor growth and metastasis, making it a prime target for anticancer therapies.[3][4] This document details the pharmacodynamic profile of a representative small-molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain. The guide covers its mechanism of action, inhibitory activity, effects on cellular signaling, and summarizes methodologies for its preclinical evaluation.

Mechanism of Action

The primary mechanism of action for this class of inhibitors is the competitive inhibition of ATP binding to the intracellular kinase domain of VEGFR-2.[3][5] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues.[6][7] This phosphorylation event initiates a cascade of downstream signaling pathways, principally the PLCγ-PKC-MAPK and PI3K-Akt pathways, which drive endothelial cell proliferation, migration, and survival.[7][8][9] By occupying the ATP-binding pocket, the inhibitor prevents this autophosphorylation, effectively blocking the entire downstream signaling cascade and abrogating the pro-angiogenic effects of VEGF.[5]

Quantitative Pharmacodynamic Data

The following tables summarize the typical quantitative data for a selective VEGFR-2 inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentrations (IC₅₀) of a representative inhibitor against VEGFR-2 and other related kinases to demonstrate potency and selectivity.

| Kinase Target | IC₅₀ (nM) | Description |

| VEGFR-2 (KDR) | 5.2 | Primary target; potent inhibition. |

| VEGFR-1 (Flt-1) | 85.7 | Moderate activity; related family member. |

| VEGFR-3 (Flt-4) | 120.5 | Lower activity; primarily lymphangiogenesis. |

| PDGFRβ | 95.3 | Off-target activity; structurally related kinase. |

| c-Kit | 250.1 | Off-target activity; structurally related kinase. |

| EGFR | > 10,000 | Negligible activity; demonstrates selectivity. |

Table 2: Cellular Activity Profile

This table shows the inhibitor's effect on the proliferation of various cell lines. Human Umbilical Vein Endothelial Cells (HUVECs) are used as a model for VEGFR-2-dependent proliferation.

| Cell Line | Assay Type | IC₅₀ (µM) | Description |

| HUVEC (VEGF-stimulated) | Proliferation | 0.08 | Potent inhibition of endothelial cell growth. |

| A549 (Lung Carcinoma) | Viability | 8.5 | Moderate direct anti-tumor cell activity. |

| MCF-7 (Breast Carcinoma) | Viability | 12.1 | Moderate direct anti-tumor cell activity. |

| WI-38 (Normal Lung Fibroblast) | Viability | > 50 | Low toxicity to normal, non-endothelial cells. |

Signaling Pathway and Inhibitor Action

The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for the inhibitor.

Caption: VEGFR-2 signaling pathway and the inhibitory mechanism.

Experimental Protocols

Detailed methodologies for key pharmacodynamic experiments are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of the test compound against the isolated VEGFR-2 kinase domain.

Methodology:

-

Reagents: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, and a phosphotyrosine-specific antibody conjugated to a detection molecule (e.g., HRP).

-

Procedure: a. The inhibitor is serially diluted in DMSO and pre-incubated with the VEGFR-2 enzyme in a kinase reaction buffer for 15 minutes at room temperature in a 96-well plate. b. The kinase reaction is initiated by adding a mixture of ATP (at a concentration near its Km) and the poly(Glu, Tyr) substrate. c. The reaction is allowed to proceed for 60 minutes at 30°C and is then stopped by adding EDTA. d. The amount of phosphorylated substrate is quantified using an ELISA-based method. The plate is washed, and a phosphotyrosine-specific antibody is added. e. Following incubation and washing, a detection reagent is added, and the signal (e.g., absorbance or fluorescence) is measured.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Caption: Workflow for a typical in vitro VEGFR-2 kinase assay.

HUVEC Proliferation Assay

Objective: To assess the inhibitor's effect on VEGF-stimulated endothelial cell proliferation.

Methodology:

-

Cell Culture: HUVECs are seeded in 96-well plates in low-serum media and allowed to attach overnight.

-

Treatment: The medium is replaced with low-serum medium containing various concentrations of the inhibitor (or DMSO vehicle control). Cells are pre-incubated for 1 hour.

-

Stimulation: Recombinant human VEGF (e.g., 20 ng/mL) is added to all wells except for the unstimulated control.

-

Incubation: Cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: Cell proliferation is measured using a standard method such as the MTT assay or a fluorescence-based viability reagent (e.g., CellTiter-Blue).

-

Data Analysis: The signal is read on a plate reader. The IC₅₀ value is calculated by normalizing the data to stimulated and unstimulated controls and fitting to a dose-response curve.

Western Blot Analysis of VEGFR-2 Phosphorylation

Objective: To confirm that the inhibitor blocks VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Methodology:

-

Cell Culture: HUVECs are grown to near confluence and then serum-starved for 12-18 hours.

-

Treatment: Cells are pre-treated with the inhibitor at various concentrations for 2 hours.

-

Stimulation: Cells are stimulated with VEGF (e.g., 50 ng/mL) for 10 minutes.

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2 Tyr1175) and total VEGFR-2. Antibodies against downstream targets like p-ERK and total ERK can also be used.

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify band intensity.

Logic of Pharmacodynamic Assessment

The evaluation of a VEGFR-2 inhibitor follows a logical progression from biochemical potency to cellular function and finally to in vivo efficacy.

Caption: Logical progression of pharmacodynamic evaluation.

References

- 1. VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Vegfr-2-IN-27: A Novel Tyrosine Kinase Inhibitor for Angiogenesis-Targeted Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Vegfr-2-IN-27, a novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Identified as compound 7a in the primary literature, this small molecule demonstrates significant potential as an anti-angiogenic agent for cancer therapy. This document summarizes its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its preclinical evaluation, offering a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action

This compound functions as a direct inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This inhibition effectively abrogates the cellular responses to VEGF, including endothelial cell proliferation, migration, and survival, which are all essential for angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 7a) as reported in the primary literature.

| Parameter | Value | Assay Type |

| VEGFR-2 Inhibition (IC50) | 14.8 nM[1] | Kinase Inhibition Assay |

Table 1: In Vitro Kinase Inhibitory Activity of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.

Caption: A generalized workflow for an in vitro VEGFR-2 kinase inhibition assay.

Detailed Experimental Protocols

While the full, detailed protocols are proprietary to the original research publication, this section outlines the standard methodologies that would be employed for the key experiments cited.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

This compound (serial dilutions)

-

Streptavidin-coated microplates

-

Phospho-tyrosine specific antibody conjugated to a detectable label (e.g., HRP, Europium)

-

Detection reagents (e.g., chemiluminescent substrate, time-resolved fluorescence reagents)

-

Plate reader

Procedure:

-

A solution of recombinant VEGFR-2 kinase is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared and added to the wells of a microplate.

-

The VEGFR-2 kinase solution is added to the wells containing the inhibitor and incubated for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA).

-

The reaction mixture is transferred to a streptavidin-coated plate and incubated to allow the biotinylated substrate to bind.

-

The plate is washed to remove unbound components.

-

A solution containing the phospho-tyrosine specific antibody is added and incubated to allow binding to the phosphorylated substrate.

-

The plate is washed again to remove unbound antibody.

-

The detection reagent is added, and the signal is measured using a plate reader.

-

The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

Following the incubation period, the MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Conclusion

This compound is a highly potent small molecule inhibitor of VEGFR-2 with promising anti-angiogenic and anti-proliferative properties. The data presented in this guide highlight its novelty and potential for further development as a targeted cancer therapeutic. The provided experimental frameworks offer a foundation for researchers seeking to investigate this compound or similar VEGFR-2 inhibitors in their own laboratories. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-27 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Vegfr-2-IN-27, a potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document includes methodologies for biochemical kinase assays and cell-based phosphorylation assays, alongside data presentation and visualization of relevant signaling pathways.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it supports tumor growth and metastasis by promoting an abnormal blood supply. Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in oncology. This compound has been identified as a highly potent inhibitor of VEGFR-2, demonstrating significant potential for anticancer research.

Data Presentation: In Vitro Inhibitory Activity of VEGFR-2 Inhibitors

The inhibitory activity of this compound and other common VEGFR-2 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | VEGFR-2 IC50 (nM) | Reference Compound(s) |

| This compound (compound 7a) | 14.8 | Sorafenib |

| Vegfr-2-IN-26 (compound 5h) | 15.5 | Sorafenib |

| Vegfr-2-IN-30 | 66 | - |

| Sorafenib | ~79 | - |

| Sunitinib | ~346 | - |

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.

Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Biochemical VEGFR-2 Kinase Assay

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of this compound against recombinant human VEGFR-2.

Experimental Workflow:

Caption: Workflow for the in vitro biochemical VEGFR-2 kinase assay.

Materials:

-

Recombinant Human VEGFR-2 (kinase domain)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

DMSO (as vehicle control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a master mix of 1x Kinase Buffer, ATP, and the peptide substrate.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup:

-

To the appropriate wells of a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO for the control wells.

-

Add 12.5 µL of the master mix to each well.

-

-

Enzyme Addition: Add 10 µL of diluted VEGFR-2 enzyme to all wells except for the "blank" control. To the blank wells, add 10 µL of 1x Kinase Buffer.

-

Kinase Reaction: Incubate the plate at 30°C for 45 minutes.

-

Signal Detection:

-

Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for another 45 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based VEGFR-2 Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cellular context using Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Workflow:

Caption: Workflow for the cell-based VEGFR-2 phosphorylation assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Serum-free medium

-

Recombinant Human VEGF-A

-

This compound

-

DMSO

-

Cell Lysis Buffer (containing protease and phosphatase inhibitors)

-

Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2 ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed HUVECs in a 96-well plate and culture until they reach approximately 90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO as a control) for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

ELISA:

-

Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total or phosphorylated VEGFR-2.

-

Follow the manufacturer's instructions for the ELISA kit, which typically involves incubation with a detection antibody and a substrate for colorimetric or chemiluminescent detection.

-

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. Calculate the percent inhibition of VEGFR-2 phosphorylation for each concentration of this compound relative to the VEGF-stimulated control. Determine the IC50 value.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound. The biochemical assay allows for the direct assessment of the compound's inhibitory effect on the kinase activity of VEGFR-2, while the cell-based assay confirms its activity in a more physiologically relevant context. These assays are essential tools for researchers in the field of oncology and drug discovery to further investigate the therapeutic potential of novel VEGFR-2 inhibitors.

References

Application Notes and Protocols for In Vivo Studies with Apatinib, a Selective VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apatinib, also known as YN968D1, is a potent and highly selective small-molecule tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF, playing a crucial role in tumor angiogenesis, growth, and metastasis. By selectively inhibiting VEGFR-2, Apatinib effectively blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new blood vessels that tumors rely on for nutrient and oxygen supply.[3][4] These application notes provide detailed protocols and guidelines for the use of Apatinib in preclinical in vivo studies to evaluate its anti-angiogenic and anti-tumor efficacy.

Mechanism of Action

Apatinib competitively binds to the ATP-binding site of the intracellular tyrosine kinase domain of VEGFR-2, inhibiting its autophosphorylation and subsequent activation.[3] This blockade of VEGFR-2 signaling leads to the inhibition of downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell functions. The primary outcomes of Apatinib's mechanism of action are a reduction in tumor microvessel density, inhibition of tumor growth, and potentially increased apoptosis of tumor cells due to nutrient deprivation.[3][5]

In Vivo Study Design and Considerations

Effective preclinical evaluation of Apatinib in vivo requires careful planning and execution of animal studies. Key considerations include the selection of an appropriate animal model, determination of optimal dosage and administration route, and defining clear efficacy endpoints.

Animal Models:

Xenograft models are commonly used to assess the efficacy of anti-cancer agents. This typically involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., BALB/c nude or SCID mice). The choice of cell line is critical and should ideally be one with demonstrated dependence on angiogenesis or high expression of VEGFR-2. Examples of cell lines used in Apatinib in vivo studies include:

-

Lung Cancer: H1975, H446[5]

-

Pancreatic Cancer: ASPC-1, PANC-1[6]

-

Colon Cancer: LoVo[7]

-

Nasopharyngeal Carcinoma: CNE-2[3]

-

Pancreatic Neuroendocrine Tumors (PNETs): INR1G9, INS-1[2]

Dosage and Administration: